(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid
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Overview
Description
(1R,5S,9R)-3-azabicyclo[331]nonane-9-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the use of starting materials such as amino acids or their derivatives, which undergo cyclization under specific conditions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes, such as enzyme interactions and receptor binding, due to its unique structure and reactivity.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of (1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bicyclic structure and the presence of the nitrogen atom allow the compound to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
- (1R,3r,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid
- rac-(1R,5S,7S)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Uniqueness
(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid is unique due to its specific stereochemistry and the presence of the nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(1R,5S)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-6-2-1-3-7(8)5-10-4-6/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8? |
InChI Key |
VLRYOFORWCUUGY-DHBOJHSNSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@H](C1)C2C(=O)O |
Canonical SMILES |
C1CC2CNCC(C1)C2C(=O)O |
Origin of Product |
United States |
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